molecular formula C12H12N2O2 B15198721 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole

Cat. No.: B15198721
M. Wt: 216.24 g/mol
InChI Key: LCHTVPSKRIQRRC-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole is a compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a benzo[d][1,3]dioxole moiety attached to a methyl-imidazole ring, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole typically involves the following steps:

    Synthetic Routes: The compound can be synthesized via a Pd-catalyzed C-N cross-coupling reaction.

    Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate.

    Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets:

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-2-methylimidazole

InChI

InChI=1S/C12H12N2O2/c1-9-13-4-5-14(9)7-10-2-3-11-12(6-10)16-8-15-11/h2-6H,7-8H2,1H3

InChI Key

LCHTVPSKRIQRRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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